3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
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Overview
Description
3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an iodine atom, a pyrazole ring, and an oxazine ring, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of the Oxazine Ring: The pyrazole intermediate is then reacted with an appropriate epoxide or halohydrin to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and potentially forming new functional groups.
Cyclization and Ring-Opening Reactions: The oxazine ring can participate in cyclization or ring-opening reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azido or cyano derivatives, while oxidation could produce carboxylic acids or ketones.
Scientific Research Applications
3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and the heterocyclic rings play crucial roles in binding to molecular targets, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties and applications.
3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid: Another halogenated derivative with chlorine, which may exhibit distinct reactivity and biological effects.
Uniqueness
The presence of the iodine atom in 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and different electronic properties can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O3/c8-4-5(7(11)12)9-10-2-1-3-13-6(4)10/h1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIDENBIUPJSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(=N2)C(=O)O)I)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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